6-Chlorobenzo[d]thiazol-2(3H)-one
Overview
Description
6-Chlorobenzo[d]thiazol-2(3H)-one is a chemical compound with the CAS Number: 62266-81-3. It has a molecular weight of 185.63 . It’s a solid at room temperature .
Synthesis Analysis
The synthesis of 6-Chlorobenzo[d]thiazol-2(3H)-one and its derivatives has been reported in several studies . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Molecular Structure Analysis
The molecular structure of 6-Chlorobenzo[d]thiazol-2(3H)-one consists of a benzothiazole ring substituted with a chlorine atom .Physical And Chemical Properties Analysis
6-Chlorobenzo[d]thiazol-2(3H)-one is a solid at room temperature. It has a molecular weight of 185.63 . Unfortunately, the search results did not provide more detailed physical and chemical properties.Scientific Research Applications
Pharmaceutical Research Anticancer Agents
The compound 6-Chlorobenzo[d]thiazol-2(3H)-one has been utilized in the synthesis of novel benzothiazole derivatives that exhibit significant anticancer activity. For instance, a derivative was found to inhibit the proliferation of various cancer cell lines and decrease the activity of pro-inflammatory cytokines like IL-6 and TNF-α .
Medicinal Chemistry Anti-inflammatory and Antinociceptive Properties
Research has also explored the anti-inflammatory and antinociceptive activities of benzothiazol-2-one derivatives. These compounds have been synthesized using related structures as starting materials and have shown potential in treating inflammation and pain .
Chemical Synthesis Microwave-Assisted Synthesis
Benzothiazole derivatives, including those related to 6-Chlorobenzo[d]thiazol-2(3H)-one, have been synthesized using microwave irradiation. This method provides a more efficient and environmentally friendly approach to producing these compounds .
Green Chemistry Sustainable Synthesis Approaches
Advancements in green chemistry have led to new methods for synthesizing benzothiazole compounds, which may include 6-Chlorobenzo[d]thiazol-2(3H)-one derivatives. These methods focus on using less harmful reagents and processes, contributing to more sustainable chemical practices .
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazole derivatives, which include 6-chlorobenzo[d]thiazol-2(3h)-one, have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors .
Mode of Action
It is known that benzothiazole derivatives can inhibit quorum sensing pathways in bacteria . This inhibition disrupts bacterial communication, affecting their ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
6-Chlorobenzo[d]thiazol-2(3H)-one, as a benzothiazole derivative, may affect the quorum sensing pathways in bacteria . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
One study found that a benzothiazole derivative significantly inhibited the proliferation of certain cancer cells
properties
IUPAC Name |
6-chloro-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQHEPFUBPHTCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977832 | |
Record name | 6-Chloro-1,3-benzothiazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorobenzo[d]thiazol-2(3H)-one | |
CAS RN |
62266-81-3 | |
Record name | 2(3H)-Benzothiazolone, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-1,3-benzothiazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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